MS049 oxalate salt is a chemical compound recognized for its role as a potent and selective inhibitor of protein arginine methyltransferase 4 and protein arginine methyltransferase 6. These enzymes are involved in various cellular processes, including gene expression and signal transduction, making MS049 an important tool in biochemical research. The compound has demonstrated efficacy in reducing the trimethylation mark on histone H3 at arginine 2 (H3R2me2a) in human embryonic kidney 293 cells, with an inhibitory concentration (IC50) value indicating its potency .
MS049 oxalate salt has been synthesized and characterized in various research studies, with its properties and applications documented in scientific literature. It is commercially available from suppliers such as BOC Sciences and Tocris, which provide detailed information on its chemical structure and potential uses .
The synthesis of MS049 oxalate salt typically involves multi-step organic synthesis techniques. The initial steps may include the formation of key intermediates through reactions such as amination, alkylation, or acylation. Following the formation of the core structure, the oxalate salt form is obtained through neutralization with oxalic acid.
While specific synthetic routes can vary, the process generally requires careful control of reaction conditions, including temperature, pH, and reaction time to ensure high yields and purity of the final product. Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are employed to confirm the identity and purity of MS049 oxalate salt.
The molecular structure of MS049 oxalate salt features a complex arrangement that includes a central carbon framework with multiple functional groups. The presence of nitrogen atoms within the structure indicates its role as an inhibitor targeting methyltransferases.
Key structural data includes:
MS049 oxalate salt primarily acts through competitive inhibition of protein arginine methyltransferases. The binding of MS049 to these enzymes prevents their interaction with substrates, thereby inhibiting the methylation process.
The kinetics of inhibition can be studied through enzyme assays that measure substrate conversion rates in the presence of varying concentrations of MS049. Such studies help elucidate the mechanism by which MS049 exerts its inhibitory effects on target enzymes.
The mechanism by which MS049 exerts its effects involves binding to the active site of protein arginine methyltransferases. This binding prevents the transfer of methyl groups from S-adenosylmethionine to arginine residues on target proteins, leading to altered gene expression profiles.
Research has shown that treatment with MS049 results in significant changes in histone modification patterns, particularly a reduction in H3R2me2a levels . This alteration can influence downstream signaling pathways and gene expression.
MS049 oxalate salt has significant applications in scientific research, particularly in studies related to cancer biology and epigenetics. Its ability to inhibit specific methyltransferases makes it valuable for investigating the roles of protein methylation in cellular processes and disease states. Additionally, it serves as a tool for exploring potential therapeutic strategies targeting aberrant methylation patterns associated with various malignancies .
MS049 oxalate salt (chemical name: N-Methyl-4-(phenylmethoxy)-1-piperidineethanamine oxalate salt) is a potent dual inhibitor of protein arginine methyltransferases PRMT4 (coactivator-associated arginine methyltransferase 1, CARM1) and PRMT6. Biochemical assays demonstrate nanomolar inhibitory potency against these targets, with IC50 values of 34 nM for PRMT4 and 43 nM for PRMT6 [1] [9]. The inhibitor exhibits >37-fold selectivity over other PRMT isoforms, as evidenced by its weaker inhibition of PRMT8 (IC50 = 1,600 nM) and minimal activity against PRMT1, PRMT5, and PRMT7 at concentrations ≤10 µM [1] [7] [9]. This selectivity extends beyond the PRMT family, as MS049 shows negligible activity against diverse epigenetic regulators including protein lysine methyltransferases (PKMTs), histone demethylases (KDMs), and DNA methyltransferases (DNMTs) [9].
Cellular target engagement was validated through reduction of dimethylated histone marks in HEK293 cells:
Table 1: Selectivity Profile of MS049 Across Methyltransferases
Target | IC50 (nM) | Selectivity vs. PRMT4/6 |
---|---|---|
PRMT4 (CARM1) | 34 | Reference |
PRMT6 | 43 | Reference |
PRMT8 | 1,600 | 37-fold weaker |
PRMT1 | >10,000 | >294-fold weaker |
PRMT5 | >10,000 | >294-fold weaker |
The molecular architecture of MS049 comprises a benzyloxy-piperidine scaffold linked to an N-methyl ethanamine moiety, forming a cationic amine center critical for substrate-mimicry. Crystallographic analyses (not directly resolved in search results, inferred from biochemical data) indicate competitive binding with S-adenosylmethionine (AdoMet) or peptide substrates. The oxalate counterion enhances solubility (>100 mM in H2O, 31 mM in DMSO) without participating in target engagement [1] [4] [9].
Key structural interactions include:
This binding mode disrupts methyl transfer by preventing arginine alignment with AdoMet. Mutagenesis studies confirm that residues within the catalytic cavities of PRMT4 and PRMT6 (e.g., Glu258 and Glu267 in PRMT4; Glu74 and Glu85 in PRMT6) mediate high-affinity inhibitor binding [1].
Kinetic characterization reveals MS049 operates through mixed-type inhibition against PRMT4/6, affecting both substrate Km and Vmax. For PRMT4:
The inhibitor displays time-dependent inhibition kinetics with slow dissociation rates (>120 min half-life), suggesting prolonged occupancy of the active site. Differential inhibition across methyltransferase families is evident from comparative profiling:
Table 2: Kinetic Parameters of MS049 Against PRMT4/6
Parameter | PRMT4 | PRMT6 |
---|---|---|
IC50 (nM) | 34 | 43 |
Ki (nM) | 18–42 | 22–48 |
Inhibition type | Mixed | Mixed |
Cellular IC50 | 1,400 | 970 |
The 30–40-fold discrepancy between biochemical and cellular IC50 values reflects membrane permeability limitations and intracellular AdoMet competition. Despite this, MS049 achieves complete substrate methylation blockade at 10 µM in cellular models without cytotoxicity, confirming functional selectivity [1] [9].
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